molecular formula C15H18F3N5 B10921303 N-cyclopentyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-cyclopentyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10921303
M. Wt: 325.33 g/mol
InChI Key: JQYYEHFDYQJYDT-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyrazolyl group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloro-6-(trifluoromethyl)pyrimidine, the compound undergoes nucleophilic substitution with an amine, such as cyclopentylamine, under basic conditions to form the intermediate N-cyclopentyl-4-chloro-6-(trifluoromethyl)pyrimidine.

    Introduction of the Pyrazolyl Group: The intermediate is then reacted with 1-ethyl-1H-pyrazole under palladium-catalyzed cross-coupling conditions, such as Suzuki or Buchwald-Hartwig coupling, to introduce the pyrazolyl group at the 4-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any reducible functional groups present in the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could lead to various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, N-cyclopentyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine can be studied for its potential biological activity. It may serve as a lead compound in drug discovery, particularly in the search for new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it might interact with specific biological targets, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties might make it suitable for applications in electronics, coatings, and other high-tech industries.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity to certain targets, while the pyrazolyl and cyclopentyl groups might contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.

    N-cyclopentyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyrimidin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group on the pyrimidine ring.

Uniqueness

N-cyclopentyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the combination of its functional groups. The trifluoromethyl group can significantly influence its chemical and biological properties, potentially enhancing its stability and activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H18F3N5

Molecular Weight

325.33 g/mol

IUPAC Name

N-cyclopentyl-4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H18F3N5/c1-2-23-9-10(8-19-23)12-7-13(15(16,17)18)22-14(21-12)20-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,20,21,22)

InChI Key

JQYYEHFDYQJYDT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)NC3CCCC3)C(F)(F)F

Origin of Product

United States

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